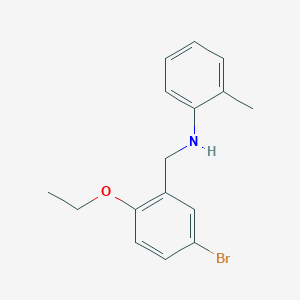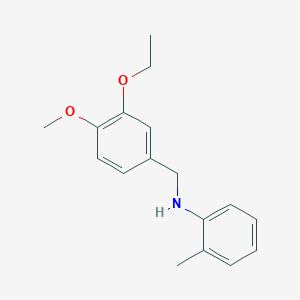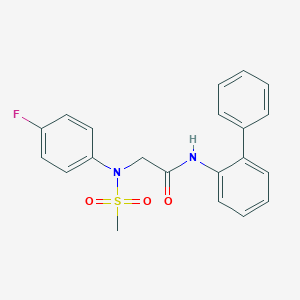![molecular formula C21H26N2O6S B425647 ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425647.png)
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenyl group. This can be achieved through a Mannich reaction, where piperazine reacts with formaldehyde and a methoxyphenyl amine.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the sulfonylphenoxy group is introduced through an esterification reaction with ethyl chloroacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a ligand for various receptors in the central nervous system.
Pharmacology: It is used in the development of drugs targeting neurological conditions, such as depression and anxiety.
Biochemistry: It is employed in studies involving receptor-ligand interactions and enzyme inhibition.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring allows it to bind to these receptors, modulating their activity and resulting in therapeutic effects. The methoxyphenyl and sulfonylphenoxy groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Ethyl 4-methoxyphenylacetate
Uniqueness
ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for high binding affinity to certain receptors, making it a valuable compound in drug development.
Properties
Molecular Formula |
C21H26N2O6S |
|---|---|
Molecular Weight |
434.5g/mol |
IUPAC Name |
ethyl 2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenoxy]acetate |
InChI |
InChI=1S/C21H26N2O6S/c1-3-28-21(24)16-29-19-8-10-20(11-9-19)30(25,26)23-14-12-22(13-15-23)17-4-6-18(27-2)7-5-17/h4-11H,3,12-16H2,1-2H3 |
InChI Key |
SSJGZMJOTLCVBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-bromobenzyl)oxy]-5-chlorobenzyl}-2-methylaniline](/img/structure/B425564.png)
![N-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425566.png)

![2-[3-bromo(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425569.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B425572.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-N-(4-methoxyphenyl)amine](/img/structure/B425573.png)
![N-(tert-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B425574.png)
![2-{3-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B425575.png)
![Methyl 2-({[2-ethoxy(phenylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425577.png)

![N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B425583.png)
![N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine](/img/structure/B425586.png)
![N-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B425587.png)
